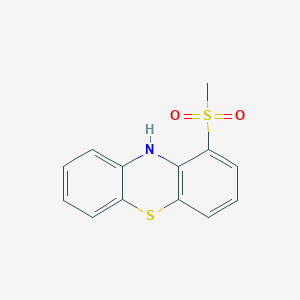

1-methanesulfonyl-10H-phenothiazine

Description

Historical Context and Chemical Significance of the Phenothiazine (B1677639) Core

The story of phenothiazine begins in 1883 when it was first synthesized by Bernthsen through the fusion of diphenylamine (B1679370) with sulfur. acs.org Initially, its derivatives, such as methylene (B1212753) blue, found use as dyes. mdpi.comtsijournals.com However, the true potential of the phenothiazine core structure began to unfold in the 20th century. In the 1930s and 1940s, phenothiazine itself was recognized for its insecticidal and anthelmintic properties. nih.govvedantu.com

A significant breakthrough occurred in the mid-20th century with the development of N-substituted phenothiazine derivatives. nih.gov These compounds, notably chlorpromazine (B137089), revolutionized the field of psychiatry, emerging as the first effective antipsychotic drugs for treating conditions like schizophrenia. vedantu.comjmedchem.com This discovery opened the floodgates for the synthesis and investigation of a multitude of phenothiazine derivatives, revealing a broad spectrum of biological activities, including antihistaminic, antiemetic, and sedative effects. nih.govvedantu.com The tricyclic "butterfly" structure of phenothiazine, with its nitrogen and sulfur heteroatoms, provides a unique and versatile scaffold for chemical modifications, allowing for the fine-tuning of its electronic and biological properties. mdpi.comresearchgate.net

Importance of Sulfone Moieties in Phenothiazine Derivatives for Advanced Chemical Research

The introduction of a sulfone group (-SO2-) into the phenothiazine ring system dramatically alters the molecule's properties and opens up new avenues for research. The oxidation of the sulfur atom in the thiazine (B8601807) ring to a sulfone significantly enhances the electron-withdrawing nature of the moiety. iomcworld.comrsc.org This modification has several important consequences for the chemical and physical characteristics of the resulting phenothiazine sulfone derivatives.

From a chemical standpoint, the strong electron-withdrawing sulfone group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. rsc.orgpusan.ac.kr This alteration of the electronic structure can influence the compound's reactivity, photophysical properties, and potential applications in materials science. pusan.ac.kr For instance, the change in oxidation state of the sulfur atom has been shown to tune the emission color of phenothiazine derivatives, making them of interest for applications in light-emitting devices. pusan.ac.kr

Furthermore, the presence of a sulfone moiety can impact the biological activity of phenothiazine derivatives. Research has shown that the oxidation of the sulfur atom to a sulfone can enhance the potency of these compounds in certain biological contexts, such as inhibiting P-glycoprotein, a protein associated with multidrug resistance in cancer. mdpi.com The synthesis of phenothiazine derivatives bearing sulfone or sulfonamide groups has become a significant area of research, leading to the development of novel compounds with potential therapeutic applications, including as ferroptosis inhibitors. nih.gov

Overview of 1-Methanesulfonyl-10H-phenothiazine within the Broader Class of Sulfonated Phenothiazines

This compound is a specific derivative within the larger class of sulfonated phenothiazines. In this compound, a methanesulfonyl group (-SO2CH3) is attached to the 1-position of the phenothiazine ring. The presence and position of this sulfone group are key to its distinct chemical identity.

The synthesis of such a compound would likely involve the oxidation of the corresponding sulfide (B99878), 1-(methylthio)-10H-phenothiazine. A common method for this type of oxidation is the use of hydrogen peroxide in glacial acetic acid. researchgate.net The precise reaction conditions would be crucial to ensure the selective oxidation of the exocyclic sulfur without affecting the sulfur atom within the phenothiazine ring.

The study of this compound and its isomers is valuable for understanding structure-activity relationships within the sulfonated phenothiazine class. By systematically varying the position and nature of the sulfone-containing substituent, researchers can gain deeper insights into how these modifications affect the chemical, physical, and biological properties of the phenothiazine core. This knowledge is instrumental in the rational design of new phenothiazine derivatives with tailored functionalities for a variety of advanced research applications.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-10H-phenothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S2/c1-18(15,16)12-8-4-7-11-13(12)14-9-5-2-3-6-10(9)17-11/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHOKEKRQVMPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization of 1 Methanesulfonyl 10h Phenothiazine

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups of 1-methanesulfonyl-10H-phenothiazine. The presence of the N-H group, the aromatic rings, and the methanesulfonyl group gives rise to distinct absorption bands in the infrared spectrum.

The spectrum is expected to show a sharp absorption band for the N-H stretching vibration, typically found in the region of 3300-3500 cm⁻¹. The methanesulfonyl (-SO₂CH₃) group is characterized by strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds, which are anticipated to appear around 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings typically produce several peaks in the 1600-1450 cm⁻¹ region. The C-S bond stretching may be observed in the fingerprint region, typically around 800-600 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine |

| >3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Methyl (CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1350-1300 | S=O Asymmetric Stretch | Sulfone |

| 1150-1120 | S=O Symmetric Stretch | Sulfone |

| ~1300-1150 | C-N Stretch | Aryl Amine |

| 800-600 | C-S Stretch | Thioether/Sulfone |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, providing detailed information about the hydrogen, carbon, and other atomic nuclei environments.

Proton (¹H) NMR spectroscopy reveals the different types of protons in the molecule and their neighboring environments. For this compound, the spectrum would present several key signals. The methyl protons of the methanesulfonyl group are expected to appear as a sharp singlet, typically downfield in the range of δ 3.0-3.3 ppm due to the electron-withdrawing effect of the sulfonyl group. The protons on the two aromatic rings of the phenothiazine (B1677639) core would produce a complex series of multiplets between δ 6.8 and 8.0 ppm. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 3.0 - 3.3 | Singlet | 3H | -SO₂CH ₃ |

| 6.8 - 8.0 | Multiplets | 7H | Aromatic Protons |

| Variable | Broad Singlet | 1H | N-H |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. The spectrum of this compound would display distinct signals for each unique carbon atom. The carbon of the methyl group (-SO₂CH₃) is expected to appear as a distinct signal around δ 40-45 ppm. The twelve aromatic carbons of the phenothiazine skeleton would generate a series of signals in the typical aromatic region of δ 115-150 ppm. The carbons directly attached to the nitrogen and sulfur atoms, as well as the carbon bearing the methanesulfonyl group, would have their chemical shifts significantly influenced by these heteroatoms.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Chemical Shift (δ, ppm) | Carbon Type |

| 40 - 45 | -SO₂C H₃ |

| 115 - 150 | Aromatic and Heterocyclic Carbons |

While ¹H and ¹³C NMR are standard, advanced techniques like Nitrogen-15 Cross-Polarization Magic Angle Spinning (¹⁵N CP/MAS) solid-state NMR can offer deeper structural insights, particularly regarding the nitrogen atom's environment. mdpi.com This technique is especially useful for analyzing solid samples and can distinguish between different crystalline forms (polymorphs) by probing the local environment of the nitrogen nucleus.

For this compound, a ¹⁵N NMR spectrum would provide the chemical shift of the heterocyclic nitrogen. This value is sensitive to the geometry around the nitrogen, the degree of N-H bond polarization, and intermolecular interactions like hydrogen bonding in the solid state. The presence of the electron-withdrawing sulfonyl group at the 1-position can influence the electronic environment of the nitrogen atom, which would be reflected in its ¹⁵N chemical shift compared to the unsubstituted phenothiazine. Different polymorphs of the compound, if they exist, would likely present distinct ¹⁵N signals, making this technique a powerful tool for studying solid-state structure and packing.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (Molecular Formula: C₁₃H₁₁NO₂S₂), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight (approximately 277.02 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial cleavages related to the sulfonyl group and the phenothiazine ring. Common fragmentation pathways would include:

Loss of the methyl group: A fragment corresponding to [M - CH₃]⁺.

Loss of the methanesulfonyl radical: A significant fragment corresponding to [M - •SO₂CH₃]⁺.

Fragmentation of the phenothiazine core: Subsequent loss of sulfur (S) or hydrogen cyanide (HCN) from the heterocyclic ring, which is characteristic of phenothiazine derivatives. rsc.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value (Nominal) | Identity |

| 277 | [M]⁺• (Molecular Ion) |

| 262 | [M - CH₃]⁺ |

| 198 | [M - SO₂CH₃]⁺ |

| 166 | [M - SO₂CH₃ - S]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of moderately polar compounds like phenothiazine derivatives. In ESI-MS analysis, this compound (molar mass: 277.35 g/mol ) would typically be dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and introduced into the mass spectrometer.

One would expect to observe the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 278.36. Depending on the solvent system and instrument conditions, other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 300.34) or the potassium adduct [M+K]⁺ (m/z ≈ 316.43), might also be detected. Tandem MS (MS/MS) experiments could be performed on the parent ion to elicit characteristic fragmentation patterns, which would involve the cleavage of the methanesulfonyl group or fragmentation of the phenothiazine ring system, providing structural confirmation. However, specific ESI-MS spectra for this compound are not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental composition. For this compound, the theoretical exact mass of the neutral molecule (C₁₃H₁₁NO₂S₂) is 277.0231.

An HRMS analysis would aim to detect the exact mass of the protonated molecule [M+H]⁺, which has a theoretical m/z of 277.0309. The high accuracy of the measurement (typically to within 5 ppm) would allow for the unambiguous confirmation of the molecular formula C₁₃H₁₁NO₂S₂. While HRMS data is commonly reported for novel phenothiazine derivatives to confirm their synthesis, specific HRMS data for this compound has not been located in published research. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. It is frequently used to assess the purity of a synthesized compound and to identify any volatile byproducts from the reaction or residual starting materials.

For a GC-MS analysis of this compound, the compound would be injected into the GC, where it would travel through a capillary column and separate from any impurities. The retention time would be characteristic of the compound under the specific GC conditions. Upon elution from the column, the compound would enter the mass spectrometer, and an electron ionization (EI) mass spectrum would be generated, showing a characteristic fragmentation pattern. While GC-MS is a standard method for purity assessment, no specific chromatograms or mass spectra for this compound are available in the searched scientific literature.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The phenothiazine core is known to exhibit characteristic π-π* transitions. The introduction of the electron-withdrawing methanesulfonyl group at the 1-position would be expected to influence the energy of these transitions.

A typical UV-Vis spectrum of this compound, likely recorded in a solvent like dichloromethane (B109758) or acetonitrile, would show absorption maxima (λ_max) characteristic of the substituted phenothiazine system. However, a specific UV-Vis absorption spectrum with corresponding molar absorptivity values for this compound is not documented in the available literature.

Fluorescence and Phosphorescence Spectroscopy for Luminescence Properties

Fluorescence and phosphorescence spectroscopy are used to study the emissive properties of a molecule after it has absorbed light. Many phenothiazine derivatives are known to be luminescent, with applications in areas like organic light-emitting diodes (OLEDs). The emission properties are highly dependent on the nature and position of substituents on the phenothiazine ring.

An investigation of this compound would involve measuring its photoluminescence spectrum to determine its emission wavelength (λ_em), fluorescence quantum yield, and excited-state lifetime. It is also possible that the compound could exhibit phosphorescence, particularly at low temperatures. sigmaaldrich.com Despite the extensive research into the luminescence of phenothiazine derivatives, specific fluorescence or phosphorescence data for this compound could not be found.

Solvatochromism and Aggregation-Induced Emission (AIE) Phenomena

Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is often observed in molecules with a significant change in dipole moment between the ground and excited states, such as donor-acceptor systems. Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state.

The structure of this compound, containing the electron-donating phenothiazine core and an electron-withdrawing methanesulfonyl group, suggests the possibility of intramolecular charge transfer (ICT) character, which could lead to solvatochromic behavior. Whether this compound exhibits AIE or the more common aggregation-caused quenching (ACQ) would require experimental investigation. Currently, there are no published studies on the solvatochromic or AIE properties of this compound.

Time-Resolved and Transient Absorption Spectroscopy for Excited State Dynamics

Time-resolved and transient absorption spectroscopy are powerful techniques used to investigate the dynamics of electronically excited states in molecules. These methods involve exciting a sample with a short laser pulse (pump) and monitoring the subsequent changes in absorption with a second, time-delayed pulse (probe). This allows for the observation of transient species such as excited singlet and triplet states, and the determination of their lifetimes and decay pathways. nih.govrsc.org

For phenothiazine derivatives, these techniques can elucidate processes like intersystem crossing, where the molecule transitions from a singlet excited state to a triplet excited state, and subsequent relaxation pathways. The excited-state dynamics are crucial for applications in photoredox catalysis and organic electronics, where the lifetime and energy of the excited states dictate their reactivity and efficiency.

The study of such analogs suggests that this compound would likely exhibit complex excited-state dynamics involving the formation of a triplet state, which is a characteristic feature of many phenothiazine derivatives. The presence of the electron-withdrawing methanesulfonyl group at the 1-position is expected to influence the energy levels and lifetimes of the excited states compared to unsubstituted phenothiazine.

Table 1: Excited-State Lifetimes of a Related Phenothiazine Derivative (2PTZ-BP) in DMF

| Parameter | Lifetime |

|---|---|

| Prompt Excited-State Lifetime (Transient Absorption) | (170 ± 27) ps |

| Prompt Fluorescence Decay Component 1 (TCSPC) | <250 ps |

| Prompt Fluorescence Decay Component 2 (TCSPC) | (0.88 ± 0.04) ns |

Data for 2PTZ-BP, a related phenothiazine derivative, is presented to infer the potential behavior of this compound. nih.gov

Electrochemical Characterization

Electrochemical methods are essential for understanding the redox properties of molecules, including their oxidation and reduction potentials, the stability of the generated radical ions, and the mechanisms of electron transfer reactions.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. It involves scanning the potential of an electrode and measuring the resulting current. For phenothiazine derivatives, CV typically reveals one or two oxidation waves corresponding to the formation of a radical cation and a dication. The reversibility of these processes provides information about the stability of the oxidized species.

Specific cyclic voltammetry data for this compound is not available. However, studies on the closely related compound, 2-(Methylsulfonyl)-10H-phenothiazine 5,5-dioxide, show two reversible oxidation peaks at +0.75 V and +1.2 V (vs. Ag/AgCl), which correspond to sequential electron transfers at the phenothiazine core. Additionally, a reduction peak is observed at -1.1 V, attributed to the sulfonyl group. The electrochemical behavior of 10H-phenothiazine-1-carboxylic acid has also been investigated, showing that the introduction of an electron-withdrawing group at the 1-position influences the redox potential. researchgate.net

Based on these findings for analogous structures, it can be inferred that this compound would exhibit at least one reversible or quasi-reversible oxidation wave at a potential influenced by the electron-withdrawing nature of the methanesulfonyl group. The position of the sulfonyl group at the 1-position is expected to modulate the electron density of the phenothiazine ring system, thereby affecting its oxidation potential compared to the unsubstituted parent compound.

Table 2: Redox Potentials of a Related Phenothiazine Derivative

| Compound | Oxidation Peak 1 (V vs. Ag/AgCl) | Oxidation Peak 2 (V vs. Ag/AgCl) | Reduction Peak (V vs. Ag/AgCl) |

|---|

Data for a related phenothiazine derivative is presented to provide an estimate of the expected redox behavior of this compound.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time monitoring of the spectral changes that occur during a redox reaction. This allows for the identification of intermediates and products formed at the electrode surface. For phenothiazine derivatives, UV-Vis spectroelectrochemistry can be used to observe the formation of the colored radical cation upon oxidation.

Studies on phenothiazine-substituted 1,10-phenanthrolines have demonstrated that upon the first oxidation step, a new absorption band appears around 500 nm, which is characteristic of the phenothiazine radical cation. researchgate.net This color change is reversible, indicating the stability of the radical cation on the timescale of the experiment. researchgate.net For a related compound, 2-(Methylsulfonyl)-10H-phenothiazine 5,5-dioxide, cyclic voltammetry coupled with in-situ UV-Vis spectroscopy has been used to elucidate its redox mechanism.

It is expected that spectroelectrochemical analysis of this compound would reveal the formation of a radical cation upon oxidation, characterized by new absorption bands in the visible region of the spectrum. The stability and spectral features of this radical cation would be influenced by the electronic effects of the 1-methanesulfonyl substituent.

The coupling of on-line liquid chromatography (LC) with electrochemical detection (ECD) and mass spectrometry (MS) or fluorescence detection provides a powerful analytical tool for separating and identifying the products of electrochemical oxidation. nih.gov This hyphenated technique is particularly useful for elucidating complex reaction pathways.

For phenothiazine and its derivatives, LC-electrochemistry-MS has been successfully employed to investigate their electrochemical oxidation pathways. nih.gov In this setup, the compounds are first separated by LC and then passed through an electrochemical cell where they are oxidized. The resulting products are then detected and identified by MS. This approach allows for the rapid characterization of the oxidized products. nih.gov

Furthermore, the electrochemical oxidation of phenothiazine derivatives can lead to the formation of strongly fluorescent sulfoxides. nih.gov This property can be exploited by using fluorescence detection after the electrochemical cell, leading to highly sensitive detection methods. An LC-electrochemistry-fluorescence method has been developed for the analysis of various phenothiazines with low limits of detection. nih.gov

The application of these techniques to this compound would enable a detailed analysis of its oxidation pathway. It would be possible to separate and identify the various oxidation products, including the formation of the corresponding sulfoxide (B87167), and to quantify their formation under different electrochemical conditions.

Theoretical and Computational Chemistry of 1 Methanesulfonyl 10h Phenothiazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy, which in turn dictate molecular structure, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. arxiv.org It is a workhorse in computational chemistry for its balance of accuracy and computational cost. researchgate.net Geometry optimization is one of its primary applications, where the goal is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. utwente.nlnih.gov This stable, low-energy structure is crucial as it represents the most probable conformation of the molecule and serves as the foundation for all other property calculations.

For a molecule like 1-methanesulfonyl-10H-phenothiazine, DFT calculations would reveal the characteristic "butterfly" fold of the phenothiazine (B1677639) ring system and the precise bond lengths, bond angles, and dihedral angles, including those involving the methanesulfonyl group at the 1-position. DFT studies on similar phenothiazine derivatives confirm that the central thiazine (B8601807) ring is non-planar. nih.govresearchgate.net

To illustrate, DFT calculations (B3LYP/6-31G(d,p)) on a related N-phosphorylated phenothiazine derivative revealed the following calculated parameters for the phenothiazine core, which highlight the non-planar structure. nih.gov

Table 1: Illustrative Calculated Geometric Parameters for a Phenothiazine Derivative (Data for N-phosphorylated phenothiazine derivative for illustrative purposes)

| Parameter | Calculated Value |

|---|---|

| Bending Angle (∠C1−S9−C8) | 131.17° |

| Dihedral Angle (ΘS) | 98.30° |

This interactive table demonstrates the type of data generated from DFT geometry optimization. The values are for a related compound and not this compound.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. arxiv.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small gap suggests that the molecule can be easily excited, which is relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net A large gap implies high kinetic stability and low chemical reactivity. researchgate.net DFT calculations are routinely used to compute the energies of these orbitals. researchgate.net For this compound, the electron-withdrawing nature of the sulfonyl group would be expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted phenothiazine.

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for Phenothiazine-based Dyes (Data for related compounds for illustrative purposes)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Dye 1 | -5.04 | -2.72 | 2.32 |

| Dye 2 | -4.89 | -2.85 | 2.04 |

This interactive table shows representative HOMO-LUMO data calculated for different phenothiazine-based dyes, illustrating how modifications affect electronic properties. researchgate.net The data is not for this compound.

Electronic Structure Analysis: Charge Distribution and Spin Density

Understanding the distribution of electrons within a molecule is key to predicting its behavior. DFT calculations can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.net Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor) and are prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl group would be expected to be highly electron-rich (red), while the hydrogen atoms of the methyl group and the N-H proton would be electron-poor (blue).

Spin density analysis becomes relevant for radical species or in excited states. It maps the distribution of unpaired electron spin across the molecule, which is crucial for understanding reaction mechanisms in radical chemistry and the properties of materials for spintronics.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can be invaluable for confirming the identity and structure of a synthesized compound.

NMR Chemical Shifts: DFT methods can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. nrel.govd-nb.info The calculated shifts, when compared with experimental spectra, serve as a powerful tool for structural elucidation. nih.gov The accuracy can be high, with mean absolute errors often less than 0.21 ppm for 1H and 1.2 ppm for 13C. d-nb.info

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netfaccts.de Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending) and has a characteristic frequency. mdpi.com Comparing the calculated vibrational spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular motions. researchgate.net For instance, the characteristic stretching frequencies for the S=O bonds in the sulfonyl group would be a key feature in the predicted IR spectrum of this compound.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) (Data for a different heterocyclic compound for illustrative purposes)

| Assignment | Experimental FT-IR | Calculated (B3LYP) |

|---|---|---|

| C-N stretch | 1347 | 1341 |

| C-H bend | 1240 | 1233 |

This interactive table demonstrates the typical correlation between experimental and DFT-calculated vibrational frequencies. researchgate.net The data is not for this compound.

Excited State Characterization and Electronic Transition Energy Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. nih.gov It can predict the energies of electronic transitions, which correspond to the absorption of light in UV-visible spectroscopy. Following excitation, a molecule's geometry can relax; TD-DFT can also be used to optimize the geometry of these excited states. utwente.nl For phenothiazine derivatives, which are often photoactive, TD-DFT is essential for understanding their photophysical properties, such as absorption and emission wavelengths. For example, in a study of a related compound, fac-[Re(dppz)(CO)₃(py-PTZ)]⁺, laser flash photolysis was used to probe the MLCT excited state, revealing competition between intramolecular energy and electron transfer. faccts.de

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes. mdpi.com

For this compound, an MD simulation could be used to study its dynamic behavior, such as the "butterfly" flapping motion of the phenothiazine rings. researchgate.net If studying the molecule's interaction with a biological target, like an enzyme, MD simulations can provide crucial insights into the binding process, the stability of the protein-ligand complex, and the specific intermolecular interactions (like hydrogen bonds or hydrophobic interactions) that are involved. researchgate.net These simulations are fundamental in computer-aided drug design and materials science.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. numberanalytics.com For a molecule with a flexible tricyclic core like phenothiazine and a rotatable methanesulfonyl group, identifying the most stable conformations is crucial for understanding its chemical behavior.

Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) of this compound. The PES is a graphical representation of the molecule's energy as a function of its geometry. numberanalytics.com By systematically changing key dihedral angles—such as those defining the folding of the phenothiazine ring and the orientation of the methanesulfonyl group—a multidimensional energy landscape can be mapped out. nih.govbiorxiv.org

From this landscape, various low-energy conformations (local minima) and the transition states that connect them can be identified. The conformation with the absolute lowest energy is termed the global minimum and represents the most likely structure of the molecule under thermal equilibrium. numberanalytics.com Molecular dynamics (MD) simulations can also be used to sample the conformational space and generate a probability distribution of different conformations over time, providing a more dynamic picture of the molecule's flexibility. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-S-N-C10a) | Dihedral Angle (C1-S-C11-H) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 145.2° | 60.1° | 0.00 |

| B | 155.8° | 179.5° | 1.25 |

| C | 135.5° | -58.9° | 2.80 |

Note: The data in this table is illustrative and represents the type of output expected from a computational conformational analysis.

Intermolecular Interaction Energy Calculations

Understanding how molecules of this compound interact with each other is fundamental to predicting its solid-state properties, such as crystal packing and melting point. Intermolecular interaction energies are calculated using high-level quantum chemical methods.

Methods like Symmetry-Adapted Perturbation Theory (SAPT) and Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are considered gold standards for accurately calculating these non-covalent interactions. nih.gov These methods can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction (polarization), and dispersion forces. nih.gov

For larger systems or for a more general overview, dispersion-corrected DFT (DFT-D) methods also provide a good balance between accuracy and computational cost. nih.govrsc.org These calculations can reveal, for instance, whether interactions are dominated by hydrogen bonding, π-π stacking between the phenothiazine rings, or other van der Waals forces. chemrxiv.org

Table 2: Hypothetical Intermolecular Interaction Energy Decomposition for a this compound Dimer

| Interaction Type | Energy Contribution (kcal/mol) |

| Electrostatic | -5.8 |

| Exchange (Repulsion) | +8.2 |

| Induction | -2.1 |

| Dispersion | -9.5 |

| Total Interaction Energy | -9.2 |

Note: The data in this table is hypothetical and for illustrative purposes. It shows a possible breakdown of forces contributing to the stability of a dimer.

Computational Studies of Reaction Pathways and Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. mdpi.com For this compound, this could involve studying its synthesis, oxidation at the sulfur atom, or electrophilic substitution on the aromatic rings.

DFT and other ab initio methods are used to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. numberanalytics.com This allows for the determination of reaction pathways and the calculation of activation energies, which are key to understanding reaction rates. numberanalytics.com

Transition State Localization and Reaction Coordinate Analysis

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. nih.gov Locating this fleeting structure is a primary goal of computational reaction mechanism studies. Various algorithms have been developed to search for and verify transition states on the potential energy surface. chemrxiv.org

Once a transition state is located, a reaction coordinate analysis is performed. The reaction coordinate, also known as the intrinsic reaction coordinate (IRC), is the minimum energy path that connects the reactants to the products through the transition state. arxiv.org Following the IRC confirms that the located TS indeed connects the desired reactants and products. researchgate.net Analysis of the geometric and electronic structure changes along the IRC provides a detailed, step-by-step "movie" of the bond-breaking and bond-forming processes. nih.gov

Table 3: Hypothetical Activation Barriers for N-Alkylation of this compound

| Reactant | Product | Transition State Geometry (Key distance) | Activation Energy (kcal/mol) |

| 1-MS-PTZ + CH3I | 1-MS-10-Me-PTZ+ + I- | N---C distance: 2.15 Å | 18.5 |

Note: This table provides a hypothetical example of data obtained from transition state calculations for a potential reaction.

Prediction of Reaction Selectivity and Catalytic Activity

Computational methods can predict the selectivity of reactions where multiple products are possible. For this compound, this could be crucial in predicting the outcome of electrophilic aromatic substitution, where substitution could occur at several positions on the phenothiazine rings. By calculating the activation energies for the pathways leading to different isomers, the most favorable reaction path and, therefore, the major product can be predicted. mdpi.com

In the context of catalysis, computational models can be used to design catalysts or predict their efficacy. nih.gov For reactions involving this compound, computational screening could identify potential catalysts that lower the activation energy of a desired transformation. researchgate.net By modeling the interaction between the substrate, the catalyst, and the reactants, insights into the catalytic cycle can be gained, helping to optimize reaction conditions and improve catalyst performance. nih.gov

Table 4: Hypothetical Predicted Regioselectivity for Bromination of this compound

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

| C3 | 12.3 | 85% |

| C7 | 13.8 | 10% |

| C9 | 15.1 | 5% |

Note: The data is a hypothetical representation of how computational chemistry can predict the outcome of a reaction by comparing the energy barriers to different products.

Structure Reactivity and Structure Property Relationships in Sulfonated Phenothiazines

Influence of the Sulfonyl Group on the Phenothiazine (B1677639) Core

The addition of a methanesulfonyl group to the phenothiazine ring system fundamentally modifies its intrinsic properties. These changes stem from both electronic perturbations and steric effects, which collectively impact the molecule's reactivity and physical characteristics.

The sulfonyl group (-SO₂R) is a strong electron-withdrawing group, primarily due to the high electronegativity of the oxygen atoms. This influence is exerted on the phenothiazine core through two main electronic mechanisms:

Inductive Effect: The sulfonyl group pulls electron density away from the aromatic ring system through the sigma (σ) bonds. This effect is significant and leads to a general deactivation of the ring, making it less susceptible to electrophilic substitution. The effect of the type of sulfur bridge on reactivity has been shown to increase in the order of S < SO < SO₂. researchgate.net This indicates that the sulfone is more electron-withdrawing than a sulfide (B99878) or a sulfoxide (B87167). The interaction of substituents through a phenyl ring with a sulfur group is principally inductive in nature. researchgate.net

Resonance Effect: While the sulfonyl group can theoretically participate in resonance by accepting electrons into its empty d-orbitals (pπ-dπ overlap), its primary role in this context is as a resonance-withdrawing group. It can delocalize the π-electrons from the aromatic rings, further reducing the electron density on the phenothiazine core. This electron-withdrawing nature is crucial in stabilizing anionic intermediates but destabilizes cationic species. researchgate.net

The net result of these electronic effects is a significant lowering of the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the phenothiazine system. researchgate.net

The non-planar, butterfly-like conformation of the phenothiazine core is one of its defining structural features. The central six-membered thiazine (B8601807) ring is folded along the N-S axis. The introduction of a bulky substituent like a methanesulfonyl group on the aromatic ring, or the oxidation of the central sulfur atom to a sulfone (dioxide), significantly impacts this conformation.

Correlation Between Molecular Architecture and Redox Behavior

The electronic and steric changes induced by sulfonation have a direct and predictable impact on the redox properties of the phenothiazine molecule.

Phenothiazines are known for their ability to undergo reversible one-electron oxidation to form stable radical cations. The potential at which this oxidation occurs is highly sensitive to the nature of the substituents on the phenothiazine ring.

Electron-withdrawing groups, such as the methanesulfonyl group, make the phenothiazine core more electron-deficient. Consequently, it becomes more difficult to remove an electron from the system. This results in a positive shift (increase) in the oxidation potential compared to the unsubstituted parent compound. bham.ac.uk For instance, the presence of two electron-withdrawing sulfonyl groups can shift the oxidation potential to be about 140 mV more anodic than that of the parent phenothiazine. nih.gov This trend is consistent with other electron-withdrawing substituents like chlorine. bham.ac.uk

The stability of the resulting radical cation is also influenced by the substituents. While electron-withdrawing groups make the initial oxidation more difficult, they can help to delocalize the positive charge and unpaired electron in the resulting radical cation, which can contribute to its stability. rsc.org Strategic placement of such groups is a method used to create highly oxidizing yet stable radical cation salts. rsc.org

| Compound | Substituent(s) | First Oxidation Potential (Epa1 vs Fc/Fc+) | Key Observation |

|---|---|---|---|

| 2-Chlorophenothiazine (2CPTZ) | 2-Cl (Electron-Withdrawing) | 0.376 V | Baseline for a substituted phenothiazine. chemrxiv.org |

| Chlorpromazine (B137089) (CPZ) | 2-Cl, 10-Alkyl chain (Electron-Withdrawing/Donating) | 0.595 V | N-alkylation and Cl-substitution increase potential. bham.ac.ukchemrxiv.org |

| Phenothiazine with two sulfonyl groups | Two -SO₂R groups (Electron-Withdrawing) | ~140 mV higher than unsubstituted PTZ | Strong electron-withdrawing groups significantly increase oxidation potential. nih.gov |

The fundamental electron transfer pathway for phenothiazines involves the removal of a single electron from the electron-rich heterocyclic system to form a radical cation (PTZ•⁺). chemrxiv.org This process is often electrochemically reversible.

PTZ ⇌ PTZ•⁺ + e⁻

In sulfonated phenothiazines, the initial oxidation occurs at a higher potential due to the electronic influence of the sulfonyl group. The process is a one-electron transfer that results in the formation of a stable radical cation salt. researchgate.net The subsequent stability and reactivity of this radical cation are dependent on the molecular structure and the surrounding environment. nih.gov Further oxidation to a dication is possible but typically occurs at much higher potentials and often leads to irreversible chemical reactions and decomposition. rsc.org

Modulation of Photophysical Characteristics

The introduction of a sulfonyl group significantly modulates the absorption and emission properties of the phenothiazine chromophore. These changes are primarily due to the alteration of the molecule's electronic structure.

The strong electron-withdrawing nature of the sulfonyl group, coupled with the electron-donating character of the phenothiazine core, promotes intramolecular charge transfer (CT) upon photoexcitation. This means that upon absorbing light, electron density shifts from the phenothiazine donor to the sulfonyl acceptor.

This CT character has several consequences for the photophysical properties:

Tuning of Absorption and Emission Wavelengths through Structural Modifications

The absorption and emission characteristics of phenothiazine derivatives are highly sensitive to structural modifications, particularly the electronic nature of their substituents. The introduction of electron-withdrawing groups (EWGs), such as a sulfonyl or nitro group, can systematically tune these photophysical properties. researchgate.netnih.gov

Oxygen functionalization of the sulfur atom in the phenothiazine ring, creating sulfoxides and sulfones (which are structurally related to sulfonated derivatives), significantly impacts the optical features. acs.org Phenothiazine itself is a strong electron-donor, but this donor character is reduced upon oxidation of the central sulfur atom. acs.org This modification of the electronic landscape directly affects the energy of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption and emission wavelengths.

Studies on various phenothiazine derivatives have demonstrated that EWGs attached to the aromatic rings can lead to a bathochromic (red) shift in the absorption spectra. acs.org For instance, quadrupolar systems based on phenothiazine often show absorption spectra that are red-shifted compared to their dipolar counterparts. acs.org Furthermore, the emission spectra can be finely tuned. In donor-acceptor (D-A) type molecules where phenothiazine acts as the donor, changing the acceptor fragment is a viable strategy to control the emission color, with some designs achieving strong blue emission. researchgate.net

The effect of substituents on the photophysical properties of the phenothiazine core is summarized in the table below.

| Substituent Type | Position | Effect on Absorption (λmax) | Effect on Emission (λem) | Reference |

| Electron-Donating (e.g., -OMe) | 3 | Generally results in absorption similar to or slightly shifted from parent PTZ | Weak fluorescence | researchgate.netnih.gov |

| Electron-Withdrawing (e.g., -CN, -CHO) | 3 | Red-shift compared to parent PTZ | Enhanced emission, red-shifted | researchgate.netnih.gov |

| Strong Electron-Withdrawing (e.g., -NO₂) | 3 | Significant red-shift | Strongly enhanced emission | researchgate.netnih.gov |

| Oxygen Functionalization (Sulfone) | 5 | Alters electronic donor strength, affecting λmax | Modulates fluorescence efficiency | acs.org |

This table illustrates general trends observed in phenothiazine derivatives.

Relationship between Molecular Geometry and Luminescence Quantum Yields

The phenothiazine ring system is not planar but possesses a folded or "butterfly" conformation along the N-S axis. researchgate.net This molecular geometry plays a critical role in determining the luminescence quantum yield (the efficiency of converting absorbed light into emitted light).

A key factor influencing the quantum yield is the nature of the electronic transitions. In the parent phenothiazine molecule, the fluorescence quantum yield is typically very low (<1% in nonpolar solvents). researchgate.netnih.gov This is attributed to the nature of the lowest energy transition, which has mixed sulfur nonbonding-π* character and is partially forbidden. researchgate.netnih.gov

The introduction of strong electron-withdrawing groups dramatically enhances luminescence. researchgate.netnih.gov Computational studies have revealed that EWGs lower the energy level of the lone-pair electrons on the sulfur atom. researchgate.netnih.gov This suppresses the mixing of the non-bonding orbital with the π* orbital in the LUMO, allowing the typically forbidden transition to become a more dominant and allowed π-π* transition. researchgate.netnih.gov This shift in transition character reduces non-radiative decay pathways and significantly boosts the fluorescence quantum yield, with some derivatives like 3-nitrophenothiazine achieving a quantum yield of nearly 100% in nonpolar solvents. researchgate.netnih.gov

The bending angle (θ) between the two external benzene (B151609) rings is a defining feature of the molecule's geometry and is influenced by the substituents. researchgate.net This structural rigidity, which minimizes non-radiative decay, combined with the electronic effects of substituents, establishes a clear relationship between molecular geometry and luminescence efficiency. researchgate.net

| Compound/Substituent | Bending Angle (θ) | Fluorescence Quantum Yield (ΦF) in Cyclohexane | Transition Character | Reference |

| Phenothiazine (PTZ) | 149.6° | < 0.01 | Mixed n-π* / π-π* (Partially Forbidden) | researchgate.net |

| PTZ-OMe (EDG) | 152.0° | < 0.01 | Mixed n-π* / π-π* (Partially Forbidden) | researchgate.net |

| PTZ-CN (EWG) | 160.3° | 0.23 | π-π* (Allowed) | researchgate.net |

| PTZ-CHO (EWG) | 158.5° | 0.45 | π-π* (Allowed) | researchgate.net |

| PTZ-NO₂ (Strong EWG) | 163.6° | 1.00 | π-π* (Allowed) | researchgate.net |

Data derived from computational and experimental studies on 3-substituted phenothiazine derivatives. researchgate.net

Stereochemical and Chiroptical Properties

The non-planar and structurally complex nature of the phenothiazine scaffold gives rise to interesting stereochemical properties, including conformational isomerism and the potential for chirality in its derivatives.

Analysis of Anomeric Effects and Conformational Isomerism

The concept of the anomeric effect describes the preference for an axial orientation of an electronegative substituent at the anomeric carbon in a heterocyclic ring. scripps.edu While classically associated with carbohydrate chemistry, this stereoelectronic effect is a general preference for gauche conformations in X-C-Y-C systems where X and Y are heteroatoms. scripps.edu

Research on phenothiazine derivatives has provided evidence of such effects. In a study of a 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, X-ray, NMR, and computational studies confirmed the presence of an anomeric effect. nih.govnih.gov In this molecule, non-bonding p-orbitals of oxygen interact with the phosphorus atom, and charge is transferred through the nitrogen atom to the thiazine ring. nih.gov This indicates that stereoelectronic effects can be a dominant factor in controlling the conformation of substituted rings attached to the phenothiazine nitrogen. nih.gov

Conformational isomerism is a hallmark of the phenothiazine system. The central ring's folded structure is the most prominent feature. Furthermore, in N-aryl substituted phenothiazines, two distinct conformers, termed "intra" and "extra," can exist. rsc.org The dominance of one conformer over the other is dictated by the electronic nature of the substituents on the N-aryl ring. Electron-releasing groups tend to favor the intra conformation, while electron-withdrawing groups favor the extra conformation. rsc.org This demonstrates a clear transmission of electronic effects to control the three-dimensional structure of the molecule. rsc.org Conformational analyses have been crucial in understanding the structure-activity relationships of various phenothiazine derivatives. nih.gov

Chirality Induction and Chiral Recognition (if applicable to derivatives)

Although 1-methanesulfonyl-10H-phenothiazine itself is not chiral, chirality can be readily introduced into the phenothiazine scaffold through appropriate derivatization. The sulfur atom in the phenothiazine ring can be a chiral center upon oxidation to a sulfoxide, and chiral centers can also be incorporated into the side chains. mdpi.comnih.gov

A striking example of chirality induction has been observed in a phenothiazine derivative, 3-(4-(benzo[d]thiazol-2-yl)phenyl)-10-propyl-10H-phenothiazine, which possesses dynamic chirality. rsc.org This compound undergoes a single-crystal-to-single-crystal structural transition from a racemic form to a chiral crystal, a phenomenon known as spontaneous chiral symmetry breaking. rsc.org The resulting chiral single crystals were shown to exhibit circularly polarized luminescence (CPL), demonstrating that chirality can be induced and expressed through optical properties. rsc.org

Furthermore, chiral phenothiazine derivatives can participate in chiral recognition. Promethazine, which has a chiral carbon in its N-alkyl side chain, has been studied for its interaction with β-cyclodextrin. nih.gov NMR spectroscopy revealed a chiral resolution of the drug's enantiomers, indicating that the cyclodextrin (B1172386) macrocycle binds the two enantiomers with different affinities, thus "recognizing" their chirality. nih.gov These examples highlight the potential for developing sulfonated phenothiazine derivatives for applications in stereoselective processes and chiroptical materials.

Mechanistic Investigations of Chemical Transformations Involving 1 Methanesulfonyl 10h Phenothiazine

Oxidation Mechanisms of the Sulfur Center

The sulfur atom within the phenothiazine (B1677639) heterocycle is susceptible to oxidation due to its available lone pairs of electrons. mdpi.com This reactivity is a cornerstone of phenothiazine chemistry, leading to the formation of sulfoxides and sulfones, which possess distinct electronic properties and biological activities compared to the parent molecule. The presence of the electron-withdrawing methanesulfonyl group on the aromatic ring can influence the electronic environment of the heterocyclic sulfur, affecting oxidation reaction pathways and rates.

The oxidation of the sulfur atom in the phenothiazine ring system is a sequential process. The initial oxidation converts the sulfide (B99878) to a sulfoxide (B87167), and a subsequent, more forceful oxidation step yields the corresponding sulfone (also referred to as a 5,5-dioxide). This stepwise nature allows for the selective synthesis of either the sulfoxide or the sulfone by controlling the reaction conditions and the stoichiometry of the oxidizing agent. acsgcipr.org

The first oxidation step involves the attack of an oxidant on the electron-rich sulfur atom of the phenothiazine ring, forming the S-oxide (sulfoxide) metabolite. mdpi.com This intermediate, 1-methanesulfonyl-10H-phenothiazine-5-oxide, is often a stable and isolable compound.

Further oxidation of the sulfoxide requires harsher conditions or a stronger oxidizing system to overcome the reduced nucleophilicity of the sulfur atom, which is now bonded to an electronegative oxygen atom. This second oxidation step results in the formation of this compound-5,5-dioxide, the sulfone form. researchgate.net The thioether in phenothiazine derivatives undergoes oxidation due to the significant electron density localized on the sulfur atom. mdpi.com

A variety of oxidants and catalytic systems can be employed to achieve the oxidation of the phenothiazine sulfur. The choice of reagent and reaction conditions is critical for controlling the selectivity between the sulfoxide and sulfone products. acsgcipr.orgorganic-chemistry.org

Common stoichiometric oxidants include:

Hydrogen Peroxide (H₂O₂) : Often used in glacial acetic acid or in the presence of a catalyst, H₂O₂ can produce both sulfoxides and sulfones. mdpi.comresearchgate.net The combination of urea-hydrogen peroxide with phthalic anhydride (B1165640) is noted for its ability to convert sulfides directly to sulfones without significant formation of the sulfoxide intermediate. organic-chemistry.org

m-Chloroperbenzoic acid (m-CPBA) : A common reagent for the oxidation of sulfides.

Potassium Permanganate (KMnO₄) : A strong oxidant capable of converting phenothiazines to their sulfone derivatives.

Other Reagents : Nitrous acid, nitric oxide, and various periodates have also been utilized for phenothiazine oxidation. mdpi.comresearchgate.net

Catalytic methods are frequently employed to enhance efficiency and selectivity, often using environmentally benign terminal oxidants like H₂O₂ or O₂. acsgcipr.org These catalysts facilitate the oxidation process, sometimes allowing for milder reaction conditions. Examples include:

Metal Catalysts : Tungstate complexes, in combination with H₂O₂, can effectively produce sulfoxides. mdpi.com Niobium carbide and zirconium-containing polyoxometalates have been shown to be efficient catalysts for the synthesis of sulfones and sulfoxides, respectively, using H₂O₂. organic-chemistry.orgnih.gov

Electrochemical Oxidation : This method provides an alternative pathway for generating oxidized phenothiazine species. mdpi.comnih.gov The process involves the direct oxidation of the phenothiazine at an anode to form a reactive cation radical, which then leads to the formation of sulfoxide and sulfone products. mdpi.comnih.gov

The table below summarizes various oxidizing systems used for the oxidation of sulfides to sulfoxides and sulfones.

| Oxidant System | Typical Product(s) | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | mdpi.comresearchgate.net |

| m-Chloroperbenzoic Acid (m-CPBA) | Sulfoxide, Sulfone | |

| Potassium Permanganate (KMnO₄) | Sulfone | |

| Nitric Oxide / Nitrous Acid | Sulfoxide | mdpi.com |

| H₂O₂ / Tungstate Catalyst | Sulfoxide | mdpi.com |

| H₂O₂ / Niobium Carbide Catalyst | Sulfone | organic-chemistry.org |

| Electrochemical Oxidation | Sulfoxide, Sulfone | mdpi.comnih.gov |

Nucleophilic and Electrophilic Substitution Reaction Mechanisms

The aromatic rings of the this compound core can undergo substitution reactions, but their reactivity is heavily influenced by the electronic properties of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common on electron-rich aromatic systems unless they are activated by potent electron-withdrawing groups. The reaction of phenothiazine with polyfluoroarenes, for instance, proceeds via an SNAr mechanism where the phenothiazine acts as the nucleophile. mdpi.com In the context of this compound, the sulfonyl group's electron-withdrawing nature could potentially make the ring it is attached to susceptible to SNAr if a suitable leaving group is also present on the ring, though this is less common than electrophilic attack.

The sulfonyl group (-SO₂CH₃) itself can be a site for nucleophilic attack. While the sulfonyl group is generally less reactive as a leaving group compared to halides, it can be displaced under certain conditions. researchgate.net The mechanism of nucleophilic substitution at a sulfonyl center is often considered an SN2-type reaction. nih.gov This involves the nucleophile attacking the electrophilic sulfur atom, leading to a transition state and subsequent displacement of a leaving group. nih.gov The reaction of sulfonyl compounds with nucleophiles like amines has been studied, and the mechanism can be complex, sometimes involving third-order processes depending on the reaction conditions and pH. iupac.org The sulfonyl moiety is noted to be susceptible to nucleophilic attack, particularly under basic conditions.

Photoinduced Chemical Processes

Phenothiazine and its derivatives are well-known for their rich photochemical properties, acting as potent photosensitizers and photocatalysts. osti.govresearchgate.net Upon absorption of light, these molecules can be promoted to an excited state with significantly altered redox potentials, enabling them to participate in electron transfer reactions. researchgate.netnih.gov

The general mechanism for photoredox catalysis involving a phenothiazine derivative starts with the absorption of a photon to generate an excited state. researchgate.net This excited state can be a powerful reductant, capable of donating an electron to a substrate to initiate a chemical transformation. nih.gov For example, N-phenylphenothiazine has a very high excited-state reduction potential, allowing it to be used for the reductive cleavage of various chemical bonds. nih.gov The resulting phenothiazine radical cation is often persistent and can participate in the catalytic cycle. nih.gov

Phenothiazine sulfoxides, which can be formed from the oxidation of the parent compound, have also been explored as active photocatalysts. nih.gov The mechanism involves the excited state of the sulfoxide initiating a reductive activation of a substrate, which then undergoes further reactions. nih.gov

Furthermore, the incorporation of phenothiazine units into larger structures, such as metal-organic frameworks (MOFs), can impart photoresponsive properties. osti.gov Under light irradiation, the phenothiazine unit can undergo structural transformations, leading to a reversible phase transition in the material. osti.gov These processes highlight the versatility of the phenothiazine scaffold in mediating chemical reactions and material property changes through the absorption of light energy.

Mechanisms of Photoinduced Electron Transfer

The introduction of a methanesulfonyl group at the 1-position of the 10H-phenothiazine core significantly influences its electronic properties and, consequently, the mechanisms of photoinduced electron transfer (PET). The sulfonyl group is a strong electron-withdrawing group, which lowers the energy levels of the frontier molecular orbitals of the phenothiazine moiety. mdpi.com This alteration of the electronic structure is a key determinant in the thermodynamics and kinetics of PET processes involving this molecule.

In a typical PET scenario, this compound can act as an electron donor upon photoexcitation. The process begins with the absorption of a photon, promoting the molecule to an excited singlet state (¹PTZ-SO₂CH₃*). From this excited state, an electron can be transferred to a suitable electron acceptor (A), resulting in the formation of a radical cation of the phenothiazine derivative and a radical anion of the acceptor ([PTZ-SO₂CH₃]•⁺A•⁻). The feasibility of this process is governed by the free energy change (ΔG_pet_), which can be estimated using the Rehm-Weller equation. The strong electron-withdrawing nature of the 1-methanesulfonyl group makes the oxidation of the phenothiazine ring more difficult compared to the unsubstituted phenothiazine, leading to a more positive oxidation potential. mdpi.com This, in turn, affects the driving force for PET.

The mechanism of PET can proceed through different pathways. In the presence of an electron acceptor, the excited singlet state of this compound can directly transfer an electron. Alternatively, intersystem crossing (ISC) to the triplet excited state (³PTZ-SO₂CH₃*) can occur, followed by electron transfer from this longer-lived triplet state. The efficiency of each pathway depends on the rates of PET, ISC, fluorescence, and non-radiative decay from the singlet excited state. For many phenothiazine derivatives, ISC is a significant deactivation pathway for the excited singlet state. nih.gov

The solvent polarity also plays a crucial role in the mechanism of PET. In polar solvents, the charge-separated state ([PTZ-SO₂CH₃]•⁺A•⁻) is stabilized, which can favor the electron transfer process. In nonpolar solvents, the formation of an exciplex (an excited-state complex between the donor and acceptor) may precede the full charge separation.

Table 1: Inferred Photophysical and Electrochemical Properties of this compound based on Related Compounds

| Property | Inferred Value/Trend for this compound | Basis of Inference (Related Compounds) | Citation |

| Oxidation Potential (E_ox) | More positive than unsubstituted 10H-phenothiazine | The chlorine atom, an electron-withdrawing group, in chlorpromazine (B137089) increases its oxidation potential compared to phenothiazine. | mdpi.com |

| Absorption Maximum (λ_abs_) | Blue-shifted compared to 10H-phenothiazine | Oxygen functionalization of the sulfur atom in phenothiazine (sulfoxide and sulfone) leads to a blue-shift in absorption spectra. | nih.gov |

| Emission Maximum (λ_em_) | Blue-shifted compared to 10H-phenothiazine | Oxygen functionalization of the sulfur atom in phenothiazine (sulfoxide and sulfone) leads to a blue-shift in emission spectra. | nih.gov |

| Excited State | Potential for both singlet and triplet state electron transfer | Phenothiazine derivatives exhibit both singlet and triplet state reactivity. | nih.gov |

Role of Excited States in Photoreactions and Energy Transfer

The excited states of this compound are central to its photoreactivity and ability to participate in energy transfer processes. Upon absorption of light, the molecule is promoted to a singlet excited state (S₁). From this state, several photophysical and photochemical pathways are possible.

Singlet Excited State (S₁): The S₁ state is short-lived and can decay through several competing channels:

Fluorescence: Emission of a photon to return to the ground state (S₀). The quantum yield of fluorescence for many phenothiazine derivatives is relatively low. nih.gov The presence of the electron-withdrawing methanesulfonyl group may influence the fluorescence properties.

Intersystem Crossing (ISC): A spin-forbidden transition to the triplet excited state (T₁). This is often an efficient process in phenothiazine derivatives. nih.gov

Photoinduced Electron Transfer (PET): As discussed in the previous section, the S₁ state can act as an electron donor to a suitable acceptor.

Non-radiative Decay: Deactivation to the ground state without the emission of light, often through vibrational relaxation.

Triplet Excited State (T₁): The T₁ state is generally much longer-lived than the S₁ state, allowing for a greater probability of bimolecular reactions. The key processes involving the T₁ state include:

Phosphorescence: Radiative decay from T₁ to S₀. This is typically weak at room temperature for phenothiazines in fluid solution but can be observed in rigid matrices or at low temperatures. mdpi.com

Triplet-Triplet Annihilation: Interaction of two triplet molecules, which can lead to the formation of an excited singlet state and a ground state molecule.

Photoinduced Electron Transfer (PET): The T₁ state can also participate in electron transfer reactions, often with different kinetics and thermodynamics compared to the S₁ state.

Energy Transfer: The T₁ state can transfer its energy to another molecule (an acceptor) if the acceptor's triplet energy is lower than that of the phenothiazine derivative. This process, known as triplet-triplet energy transfer, is a fundamental mechanism in photosensitization. The efficiency of energy transfer is dependent on the energy levels of the donor and acceptor and their intermolecular distance.

The presence of the methanesulfonyl group is expected to modulate the energies of both the S₁ and T₁ states. Computational studies on related phenothiazine sulfones have shown that the oxidation of the sulfur atom can influence the nature of the excited states, sometimes leading to the population of a planar intramolecular charge transfer (PICT) state, which can be highly fluorescent. nih.gov In contrast, oxygen-free phenothiazines may relax via a twisted intramolecular charge transfer (TICT) state, which is often non-emissive. nih.gov

Table 2: Key Excited State Processes of Phenothiazine Derivatives and Inferred Role in this compound

| Excited State Process | General Observation in Phenothiazine Derivatives | Inferred Role in this compound | Citation |

| Intersystem Crossing (S₁ → T₁) | Generally an efficient process. | Likely a significant pathway for populating the triplet state. | nih.gov |

| Singlet Oxygen Sensitization | Many phenothiazine derivatives are modest singlet oxygen sensitizers. | The triplet state could sensitize the formation of singlet oxygen. | researchgate.net |

| Radical Cation Formation | Readily formed via photoionization or PET. | A probable intermediate in photoreactions, especially in the presence of electron acceptors or in polar media. | mdpi.comnih.gov |

| Energy Transfer | Can act as a triplet energy donor. | The triplet state can participate in energy transfer to suitable acceptors. | researchgate.net |

Advanced Applications in Materials Science and Chemical Catalysis

Optoelectronic Applications

Phenothiazine (B1677639) and its derivatives are well-regarded for their electron-donating capabilities and redox properties, making them attractive candidates for various optoelectronic applications. acs.orgrsc.org The position of substituents on the phenothiazine core is known to significantly influence their electronic and photophysical properties. acs.org

Components in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

There is no specific research available detailing the use of 1-methanesulfonyl-10H-phenothiazine as a component in Organic Light-Emitting Diodes (OLEDs) or photovoltaic devices. Generally, phenothiazine derivatives are utilized in these technologies due to their excellent hole-transporting properties and thermal stability. rsc.org They can be functionalized to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match other materials within the device architecture, facilitating efficient charge injection and transport. However, without experimental data for the 1-methanesulfonyl isomer, its performance characteristics in OLEDs or solar cells remain unknown.

Photocatalysis and Redox Catalysis

Phenothiazine derivatives have emerged as effective organic photoredox catalysts due to their ability to engage in single-electron transfer processes upon photoexcitation. rsc.org

Employment as Photoredox Catalysts in Organic Synthesis

There are no available research articles or data on the employment of this compound as a photoredox catalyst in organic synthesis. The photocatalytic activity of phenothiazines is dependent on their redox potentials in the excited state. While the general class of phenothiazines has been successfully used in various synthetic transformations, the specific catalytic capabilities of the 1-methanesulfonyl derivative have not been reported. rsc.org

Catalytic Activity in Polymerization Reactions (e.g., Atom Transfer Radical Polymerization)

No studies have been published on the catalytic activity of this compound in polymerization reactions, including Atom Transfer Radical Polymerization (ATRP). Certain phenothiazine derivatives have been demonstrated to be effective catalysts for metal-free ATRP, but this has not been documented for the 1-methanesulfonyl isomer. rsc.org

Chemical Probes and Sensors

The reversible oxidative properties of phenothiazines, which can lead to the formation of colored radical cations, make them attractive for the development of chemical sensors. nih.gov

There is no information available on the use of this compound as a chemical probe or sensor. The potential of a phenothiazine derivative to act as a sensor is often linked to how its photophysical or electrochemical properties change upon interaction with a specific analyte. Without such studies, the sensing capabilities of this compound remain speculative.

Development of Spectroscopic Probes for Molecular Interactions

The inherent fluorescence and redox activity of the phenothiazine core make it an excellent platform for designing spectroscopic probes. These probes can detect and quantify specific analytes, such as metal ions or biomolecules, through changes in their optical properties upon interaction.

Research into phenothiazine derivatives has demonstrated their successful application as chemosensors. For instance, a probe based on a phenothiazine-thiosemicarbazide structure was synthesized to detect mercury (Hg²⁺) and copper (Cu²⁺) ions. nih.gov This probe exhibited a notable quenching of its natural fluorescence emission in the presence of these specific metal ions, alongside a visible color change. nih.gov The mechanism relies on the specific binding of the metal ions to the thiosemicarbazide (B42300) moiety, which in turn perturbs the electronic state of the connected phenothiazine fluorophore.

Key findings from a study on a phenothiazine-based probe for metal ion detection are summarized below:

| Property | Observation |

| Analyte Selectivity | High selectivity towards Hg²⁺ and Cu²⁺ over other metal ions. nih.gov |

| Detection Method | Colorimetric and Fluorescent quenching. nih.gov |

| Excitation Wavelength | 450 nm. nih.gov |

| Emission Wavelength | 550 nm. nih.gov |

| Mechanism | Fluorescence quenching upon binding of Hg²⁺ or Cu²⁺ ions. nih.gov |

Furthermore, phenothiazine derivatives have been successfully attached to the 5'-terminus of oligodeoxynucleotides to serve as redox and spectroscopic probes. acs.org This demonstrates the utility of the phenothiazine system in studying molecular interactions within biological systems, such as DNA. acs.org

For this compound, the presence of the strongly electron-withdrawing methanesulfonyl group is anticipated to significantly alter the photophysical properties of the phenothiazine ring. This modification can tune the molecule's absorption and emission wavelengths and influence the sensitivity and selectivity of its response to molecular interactions, marking it as a promising candidate for the development of novel spectroscopic probes.

Fabrication of Electrochemical Sensors for Chemical Detection

The ability of phenothiazines to undergo reversible electrochemical oxidation and reduction makes them highly suitable for creating electrochemical sensors. These sensors operate by transducing a chemical interaction or binding event at an electrode surface into a measurable electrical signal. A common and effective method for creating such sensors is the modification of electrode surfaces with thin films of phenothiazine-based polymers.

A notable study focused on the electrochemical investigation of two new phenothiazine derivatives, one with cationic and one with anionic functional groups, for electrode modification. rsc.org These compounds were deposited onto glassy carbon electrodes through electropolymerization. rsc.org The resulting polymer films were redox-active and provided a robust surface for further sensor development.

The researchers developed a DNA sensor by consecutively electrodepositing the two polymeric phenothiazine films. rsc.org This layered sensor was then used for the highly sensitive detection of the anticancer drug doxorubicin (B1662922). The interaction between doxorubicin and the DNA immobilized on the sensor surface caused a change in the redox peak currents of the phenothiazine polymer, allowing for quantitative detection. rsc.org

The performance characteristics of this phenothiazine-based DNA sensor are highlighted in the table below:

| Feature | Performance Metric |

| Target Analyte | Doxorubicin. rsc.org |

| Sensor Type | DNA sensor based on electropolymerized phenothiazine derivatives. rsc.org |

| Linear Range 1 | 0.1 fM to 1 nM. rsc.org |

| Linear Range 2 | 1 nM to 1 μM. rsc.org |

| Limit of Detection | 0.6 fM. rsc.org |